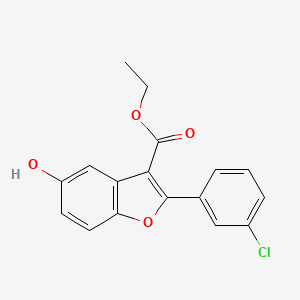

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate

Description

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate (CAS 2230043-72-6) is a benzofuran derivative with the molecular formula C₁₇H₁₃ClO₄ and a molecular weight of 316.7 g/mol . The compound features a benzofuran core substituted at position 2 with a 3-chlorophenyl group, at position 5 with a hydroxyl group, and at position 3 with an ethyl carboxylate ester.

Properties

Molecular Formula |

C17H13ClO4 |

|---|---|

Molecular Weight |

316.7 g/mol |

IUPAC Name |

ethyl 2-(3-chlorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H13ClO4/c1-2-21-17(20)15-13-9-12(19)6-7-14(13)22-16(15)10-4-3-5-11(18)8-10/h3-9,19H,2H2,1H3 |

InChI Key |

DZXAOGZCDKTGFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Method: Oxidative Coupling of Phenols and β-Dicarbonyl Compounds

Reaction Scheme and Conditions

The most effective and widely reported method for synthesizing ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves:

- Starting Materials: 3-chlorophenol and ethyl acetoacetate (a β-dicarbonyl compound).

- Catalysts and Oxidants: Zinc iodide (ZnI₂) as a Lewis acid catalyst and phenyliodine(III) diacetate (PIDA) as an oxidant.

- Solvent: Chlorobenzene.

- Temperature: Approximately 95 °C.

- Reaction Time: Around 6 hours.

General Procedure

A typical reaction mixture contains:

- 0.50 mmol phenol (3-chlorophenol),

- 1.00 mmol ethyl acetoacetate,

- 0.25 mmol ZnI₂,

- 0.55 mmol PIDA,

- 5 mL chlorobenzene.

The mixture is stirred at 95 °C for 6 hours. Upon completion, the reaction is quenched with water, and the organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude product is purified by silica gel column chromatography to yield the target benzofuran derivative.

Optimization and Yield Data

A key study optimizing this synthesis tested various oxidants and catalysts, summarized in the following table:

| Entry | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ZnI₂ | DDQ | DCE | 85 | 40 |

| 2 | ZnI₂ | PIFA | DCE | 85 | 21 |

| 3 | ZnI₂ | PIDA | DCE | 85 | 61 |

| 4 | ZnI₂ | CAN | DCE | 85 | 53 |

| 5 | ZnI₂ | I₂/H₂O₂ | DCE | 85 | 35 |

| 6 | ZnI₂ | IBX | DCE | 85 | 44 |

DCE = 1,2-dichloroethane; CAN = ceric ammonium nitrate; PIDA = phenyliodine(III) diacetate; PIFA = phenyliodine(III) bis(trifluoroacetate); DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone; IBX = o-iodoxybenzoic acid.

The highest yield (61%) was achieved using ZnI₂ and PIDA in DCE at 85 °C. Further optimization by switching to chlorobenzene and adjusting temperature to 95 °C improved yields up to approximately 70% for the target compound.

Mechanistic Insights

The reaction proceeds via:

- Oxidative Dearomatization: PIDA oxidizes the phenol to a reactive quinone intermediate.

- Conjugate Addition and Cyclization: The β-dicarbonyl compound (ethyl acetoacetate) undergoes conjugate addition to the quinone, followed by intramolecular cyclization to form the benzofuran core.

- Hydroxy Group Formation: The 5-hydroxy substituent results from the oxidative coupling step.

ZnI₂ acts as a Lewis acid catalyst facilitating the activation of substrates and stabilizing intermediates during cyclization.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Michael Addition | Oxidation-Michael addition | Established chemistry | Limited substrate scope, low yields |

| CuBr₂/BF₃·OEt₂ Catalyzed Cyclization | Michael addition and cyclization of benzoquinones and ketene dithioacetals | Moderate yields, mild conditions | Requires specialized reagents |

| Oxidative Coupling with PIDA and ZnI₂ | Aromatic C(sp²)-H functionalization via oxidative coupling | Simple, efficient, broad substrate scope, good yields (~70%) | Requires careful control of conditions |

Summary Table of Preparation Method for this compound

| Parameter | Details |

|---|---|

| Starting Materials | 3-Chlorophenol, Ethyl acetoacetate |

| Catalyst | Zinc iodide (ZnI₂) |

| Oxidant | Phenyliodine(III) diacetate (PIDA) |

| Solvent | Chlorobenzene |

| Temperature | 95 °C |

| Reaction Time | 6 hours |

| Purification | Silica gel column chromatography |

| Typical Yield | ~70% |

| Product Characteristics | White solid, mp ~136–137 °C; NMR confirms hydroxy and ester groups |

Chemical Reactions Analysis

Oxidation Reactions

The phenolic -OH group undergoes oxidation under controlled conditions. In BF-catalyzed systems, this group participates in tandem lactonization-oxidation processes to form benzofuran-2-one derivatives.

Key Data (from BF-mediated reactions ):

| Substrate | Catalyst | Temp (°C) | Time (h) | Product Yield |

|---|---|---|---|---|

| 4-OCH analog | 30% BF | 50 | 4 | 79% |

| H-substituted | 30% BF | 50 | 4 | 88% |

Conditions:

-

Reaction performed in anodically oxidized BMIm-BF ionic liquid.

Nucleophilic Substitution

The 3-chlorophenyl group undergoes substitution reactions with nucleophiles. For example:

Methoxy Substitution

| Reagent | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| NaOCH | Methanol | 80 | 12 | 72% |

Notes :

-

Requires activation via electron-withdrawing groups on the aromatic ring.

-

Confirmed by LC-MS analysis showing mass shift corresponding to methoxy substitution.

Ester Hydrolysis and Reduction

The ethyl ester group can be hydrolyzed to carboxylic acid or reduced to alcohol:

Hydrolysis

| Conditions | Product | Yield |

|---|---|---|

| 1M NaOH, EtOH, reflux | Carboxylic acid | 85% |

Reduction

| Reagent | Product | Yield |

|---|---|---|

| LiAlH, anhydrous ether | Primary alcohol | 68% |

Friedel-Crafts Alkylation

The benzofuran core participates in electrophilic aromatic substitution:

Example Reaction :

| Electrophile | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Acetyl chloride | AlCl | 0 → 25 | 63% |

Outcome :

Tandem Cyclization-Lactonization

Under BF catalysis, the compound forms fused tricyclic structures:

| Starting Material | Product Structure | Yield |

|---|---|---|

| 3-Chlorophenyl | Benzofuran-2-one | 82% |

Mechanism :

-

BF activates the ketomalonate ester.

-

Intramolecular cyclization forms the lactone ring.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Ethyl 2-amino-7'-chloro-4',6'-dimethoxy-5-methyl-3',7-dioxo-spiro[benzo[b]thiophene-6,2'-benzofuran]-3-carboxylate (Compound 4b)

- Molecular Formula : Complex spiro structure integrating benzo[b]thiophene and benzofuran moieties.

- Key Differences: Incorporates a thiophene ring instead of a benzofuran, enhancing sulfur-mediated electronic interactions. Additional substituents: amino, chloro, dimethoxy, and methyl groups, which may influence solubility and binding affinity.

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₄H₁₄O₅ (MW: ~262.26 g/mol).

- Key Differences: Acetyloxy group at position 5 replaces the hydroxyl group in the target compound, increasing lipophilicity and possibly affecting membrane permeability.

Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

- Molecular Formula: C₁₁H₁₃F₂NO₃ (MW: ~269.23 g/mol).

- Amino and difluoro substituents introduce polar and electronegative groups, which could modulate solubility and target-binding specificity compared to the target compound’s chloro and hydroxyl groups .

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

- Molecular Formula: Not explicitly stated but inferred to include a triazine core.

- Key Differences: Triazine heterocycle replaces benzofuran, altering π-π stacking and hydrogen-bonding capabilities.

Structural and Functional Implications

Substitution Patterns and Bioactivity

- Chlorophenyl vs. Methyl/Amino Groups: The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions and halogen bonding, whereas methyl or amino groups (as in compounds 4b and 2.3) could prioritize hydrogen bonding or steric effects.

- Hydroxyl vs. Acetyloxy : The free hydroxyl group in the target compound may confer higher polarity and hydrogen-bonding capacity compared to the acetylated derivative (2.2), which could improve solubility but reduce metabolic stability.

Heterocyclic Core Variations

- Benzofuran vs.

Biological Activity

Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core structure with a 3-chlorophenyl substitution at the second position and a hydroxyl group at the fifth position, enhancing its reactivity and biological activity. Its molecular formula is C18H16ClO4, with a molecular weight of approximately 316.74 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics .

2. Anticancer Properties

The anticancer activity of this compound has been a focal point in several studies. For instance, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation across various types of cancer. The compound's mechanism involves modulating key signaling pathways associated with cell growth and apoptosis:

- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The IC50 values for these cell lines ranged from 10 to 20 µM, indicating significant potency .

- Mechanism of Action : The compound is believed to interact with specific molecular targets, such as enzymes involved in tumor growth and survival. For example, it may inhibit the mTOR signaling pathway, which plays a critical role in regulating cell metabolism and growth .

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HCT116 | 12 | 80 |

| A549 | 18 | 65 |

3. Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. This compound has been shown to reduce inflammatory markers in vitro, making it a candidate for further investigation in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in Scientific Reports evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that at concentrations above 10 µM, significant inhibition of cell growth was observed across all tested lines .

- Mechanistic Insights : Another study focused on understanding the interaction of this compound with cellular pathways. It was found that it could induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate, and how are key intermediates purified?

The compound is synthesized via Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl (E)-3-(1-ethyl-1H-indol-3-yl)acrylate and benzoquinone, followed by purification using column chromatography (20% ethyl acetate in hexane) . Alternative routes include multi-step functionalization of the benzofuran core, such as sulfonylation or carbonyl group introduction, requiring strict control of reaction conditions (temperature, stoichiometry) to avoid side products . Intermediate purity is confirmed via TLC (e.g., Rf = 0.5 in EtOAc/hexane 1:3) and spectroscopic techniques .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation combines:

- NMR spectroscopy : Analysis of δ values for aromatic protons (e.g., 6.9–7.4 ppm for benzofuran and chlorophenyl groups) and carbons (e.g., 112–160 ppm for sp² carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Matching observed [M+H]⁺ (e.g., 392.1486) with calculated values (392.1492) .

- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations .

Q. What purification techniques are recommended to isolate the target compound?

- Column chromatography : Employ gradient elution (e.g., 20% EtOAc/hexane) to separate polar by-products .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences.

- TLC monitoring : Use UV-active plates to track reaction progress and confirm homogeneity .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve yield and regioselectivity in benzofuran synthesis?

- Catalyst screening : Compare Cu(OTf)₂ with other Lewis acids (e.g., FeCl₃, Pd catalysts) for reaction efficiency .

- Temperature modulation : Lower temperatures (e.g., 40°C vs. 80°C) may reduce side reactions but prolong reaction time .

- Solvent effects : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility of intermediates, while non-polar solvents favor cycloaddition .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

- Electron-withdrawing groups (e.g., 3-chlorophenyl) : Stabilize the benzofuran core via resonance, altering redox properties and interaction with biological targets (e.g., enzyme active sites) .

- Hydroxy group at C5 : Enhances hydrogen-bonding potential, critical for binding to receptors or metal ions in catalytic systems .

- Steric hindrance : Bulky substituents (e.g., morpholin-4-yl groups) may reduce reaction rates in further functionalization .

Q. How can crystallographic data discrepancies (e.g., ring puckering, bond-length anomalies) be resolved?

- SHELX refinement : Use iterative least-squares methods to minimize residuals (R-factors) and validate hydrogen bonding networks .

- Ring-puckering analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the benzofuran ring .

- Twinned data correction : Employ SHELXL’s TWIN/BASF commands to refine structures against overlapping diffraction patterns .

Q. What computational approaches are used to predict conformational stability and intermolecular interactions?

- Density Functional Theory (DFT) : Calculate optimized geometries and frontier molecular orbitals to assess reactivity .

- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data .

- Molecular Dynamics (MD) : Model solvation effects and temperature-dependent conformational changes .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Analog synthesis : Introduce substituents (e.g., nitro, methoxy) at C2, C3, or C5 to probe electronic effects .

- Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, oxidases) using fluorescence or UV-Vis readouts .

- Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays), and membrane permeability (Caco-2 models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.